molecular formula C22H37N5O2 B11429418 8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

8-[(2-Ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11429418
M. Wt: 403.6 g/mol
InChI Key: UBYVFNKEAOGKED-UHFFFAOYSA-N
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Description

8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a piperidine ring with a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

    Attachment of the Heptyl Chain: This step involves the alkylation of the piperidine ring with a heptyl halide in the presence of a strong base.

    Formation of the Purine Base: The purine base is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Final Coupling: The final step involves coupling the piperidine and purine moieties under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
  • 8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Uniqueness

8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its heptyl chain and piperidine ring contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H37N5O2

Molecular Weight

403.6 g/mol

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H37N5O2/c1-5-7-8-9-11-15-27-18(16-26-14-12-10-13-17(26)6-2)23-20-19(27)21(28)25(4)22(29)24(20)3/h17H,5-16H2,1-4H3

InChI Key

UBYVFNKEAOGKED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC

Origin of Product

United States

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